molecular formula C52H72N8O8 B1677811 OTX008 CAS No. 286936-40-1

OTX008

カタログ番号: B1677811
CAS番号: 286936-40-1
分子量: 937.2 g/mol
InChIキー: CQVAQQNDZCZBSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

OTX-008は、カリックスアレーン誘導体を含む一連の化学反応によって合成されます。 合成は通常、カリックスアレーンの特定の置換基による官能基化を含み、これによりガラクトース結合タンパク質-1への結合親和性を高めます。 . 反応条件には、多くの場合、有機溶媒と触媒の使用が含まれ、これにより目的の生成物の形成が促進されます。 .

工業生産方法

OTX-008の具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に研究目的で管理されたラボ環境で生産されています。 生産プロセスには、高純度と一貫性を確保するための複数の精製ステップが含まれます。 .

化学反応の分析

反応の種類

OTX-008は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

OTX-008の合成と修飾に使用される一般的な試薬には、エタノールやジメチルスルホキシド(DMSO)などの有機溶媒、反応を促進する触媒が含まれます。 . 反応条件には、多くの場合、生成物の収率と純度を最適化するために、制御された温度とpHレベルが含まれます。 .

生成される主要な生成物

OTX-008を含む反応から生成される主要な生成物は、通常、ガラクトース結合タンパク質-1に対する生物学的活性と特異性が向上した誘導体です。 .

科学研究への応用

OTX-008は、次のような幅広い科学研究への応用を持っています。

科学的研究の応用

Cancer Treatment

Head and Neck Squamous Cell Carcinoma (HNSCC)
In a study involving HNSCC models, OTX008 induced tumor vessel normalization, increasing pericyte coverage by approximately 40% without toxicity. It effectively inhibited tumor growth comparable to established treatments like Avastin and Anginex .

Ovarian Cancer
In ovarian cancer models, this compound demonstrated significant antiproliferative effects, inhibiting cell proliferation and invasion at micromolar concentrations. The compound also showed synergy with other therapies, enhancing the effects of Semaphorin-3A in specific cell lines .

Glioblastoma
this compound has been tested on patient-derived glioblastoma cultures, where it exhibited antiproliferative effects with an effective dose range (ED50) indicating its potential as a treatment for this aggressive cancer type .

Retinal Neovascularization

This compound has been studied for its effects on retinal neovascularization (RNV), particularly in models of oxygen-induced retinopathy (OIR). The compound significantly reduced RNV by inhibiting galectin-1's pro-angiogenic functions, showcasing its potential in treating retinal diseases characterized by abnormal blood vessel growth .

Case Study 1: Efficacy in HNSCC Models

  • Objective: Evaluate the impact of this compound on tumor growth and vessel normalization.
  • Methodology: Administered this compound in HNSCC models; assessed tumor oxygenation and growth.
  • Results: this compound increased oxygenation and reduced tumor growth by up to 35% without toxicity.

Case Study 2: Combination Therapy in Ovarian Cancer

  • Objective: Investigate the synergistic effects of this compound with existing therapies.
  • Methodology: In vitro studies combined this compound with Semaphorin-3A.
  • Results: Enhanced antiproliferative effects were observed, indicating potential for combination therapy strategies.

Data Table: Summary of Key Findings

Cancer TypeStudy FocusKey FindingsReferences
Head and Neck Squamous CellTumor growth inhibition40% increase in pericyte coverage; comparable efficacy to Avastin
Ovarian CancerAntiproliferative effectsSynergy with Semaphorin-3A; inhibited proliferation at micromolar levels
GlioblastomaAntiproliferative effectsED50 values indicate significant efficacy against patient-derived cells
Retinal NeovascularizationInhibition of angiogenesisSignificant reduction in RNV in OIR models

生物活性

OTX008 is a novel small-molecule inhibitor targeting galectin-1 (Gal-1), a lectin implicated in various malignancies due to its roles in tumor progression, angiogenesis, and immune evasion. This compound has shown promising biological activity in preclinical studies and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology.

Galectin-1 is known to facilitate tumor growth and metastasis by promoting cell proliferation, migration, and angiogenesis. This compound inhibits Gal-1 activity, thereby disrupting these processes. The compound has been shown to:

  • Reduce Tumor Cell Proliferation : this compound directly inhibits the proliferation of various cancer cell lines, with IC50 values ranging from 1 to 190 μM depending on the cell type .
  • Inhibit Tumor Invasion : Studies indicate that this compound reduces the invasive capabilities of cancer cells in vitro .
  • Normalize Tumor Vasculature : this compound has been reported to enhance tumor vessel normalization, improving oxygenation within tumors without inducing toxicity .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates favorable absorption and distribution characteristics:

  • Administration : Administered intravenously at a dose of 5 mg/kg.
  • Plasma Concentration : Achieved a peak plasma concentration (Cmax) of 14.39 μg/mL within 0.5 hours, with a half-life of approximately 31.4 hours .
  • Tumor Accumulation : After multiple administrations, this compound accumulates in tumor tissues, reaching concentrations compatible with its in vitro activity .

Table 1: Summary of Pharmacokinetic Data for this compound

ParameterValue
Dose5 mg/kg
Cmax (plasma)14.39 μg/mL
Half-life31.4 hours
Tumor Cmax1.65 μg/g (1.76 μM)
AUC15.76 μg/g·h

Efficacy in Preclinical Models

This compound has been evaluated in various preclinical models:

  • Ovarian Carcinoma : In vivo studies demonstrated significant inhibition of tumor growth in A2780-1A9 xenografts treated with this compound .
  • Glioblastoma : U87MG xenografts showed resistance to this compound treatment, highlighting variability in sensitivity among different cancer types .

Case Study: Combination Therapy

Research has explored the efficacy of combining this compound with other therapeutic agents:

  • With Sunitinib : The combination therapy showed synergistic effects on endothelial cells and additive effects on A2780-1A9 cells, indicating a multi-targeted approach that affects both tumor and vascular compartments .

Table 2: Efficacy of this compound in Various Cancer Models

Cancer TypeModelTreatment Outcome
Ovarian CarcinomaA2780-1A9Significant growth inhibition
GlioblastomaU87MGNo significant response
Head and Neck SCCSQ20BUp to 35% reduction in tumor growth

Clinical Trials

This compound has progressed into clinical trials, demonstrating its potential as a therapeutic agent:

  • Phase I Trials : Initial studies focused on determining the maximum tolerated dose (MTD) and assessing safety profiles for patients with advanced solid tumors who failed standard therapies. Results have indicated that this compound can reduce serum levels of Gal-1 significantly .

Table 3: Summary of Phase I Clinical Trial Results

ParameterResult
Patient PopulationAdvanced solid tumors
AdministrationDaily subcutaneous injection
MTDTo be determined
Observed ToxicityMinimal

特性

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVAQQNDZCZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

937.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286936-40-1
Record name OTX-008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OTX-008
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OTX-008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
OTX008
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
OTX008
Reactant of Route 3
Reactant of Route 3
OTX008
Reactant of Route 4
Reactant of Route 4
OTX008
Reactant of Route 5
Reactant of Route 5
OTX008
Reactant of Route 6
Reactant of Route 6
OTX008

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。